
1-(diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate is a chemical compound with a molecular formula of C18H30N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a propan-2-yl group, and a carbamate group attached to a 2-methyl-4-propoxyphenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate typically involves the reaction of 1-(diethylamino)propan-2-ol with 2-methyl-4-propoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality. Solvent extraction and purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
1-(Diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new carbamate derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(Diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mode of action fully.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Diethylamino)-2-propanyl [4-(hexyloxy)-2-methylphenyl]carbamate
- N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide
Uniqueness
1-(Diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of diethylamino and carbamate groups, along with the propoxyphenyl moiety, differentiates it from other similar compounds and contributes to its specific applications and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
64020-69-5 |
|---|---|
Fórmula molecular |
C18H30N2O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-(diethylamino)propan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C18H30N2O3/c1-6-11-22-16-9-10-17(14(4)12-16)19-18(21)23-15(5)13-20(7-2)8-3/h9-10,12,15H,6-8,11,13H2,1-5H3,(H,19,21) |
Clave InChI |
LEJYTJPNWHCABN-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN(CC)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-](/img/structure/B13767264.png)
![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)
![N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13767278.png)
![2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B13767282.png)
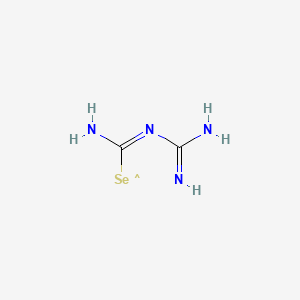
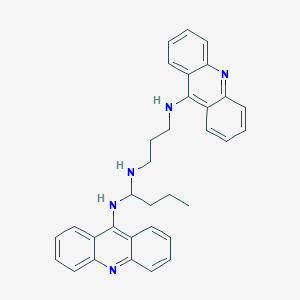
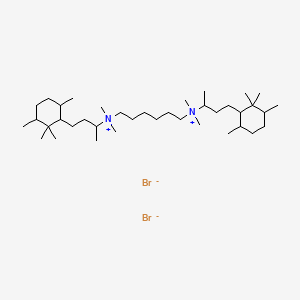

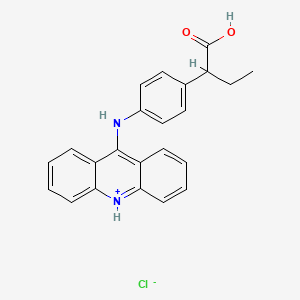
![Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane](/img/structure/B13767318.png)
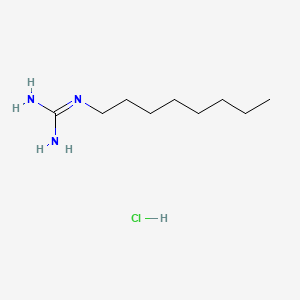
![(2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester](/img/structure/B13767337.png)


